molecular formula C21H27N5O2 B14933409 N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B14933409
M. Wt: 381.5 g/mol
InChI Key: DCRVWKVOHLJKOR-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a pyridine ring, and a carboxamide group

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C21H27N5O2/c1-16(2)17-6-8-18(9-7-17)24-20(27)15-23-21(28)26-13-11-25(12-14-26)19-5-3-4-10-22-19/h3-10,16H,11-15H2,1-2H3,(H,23,28)(H,24,27)

InChI Key

DCRVWKVOHLJKOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the pyridine ring and the carboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-{[4-(methyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(2-oxo-2-{[4-(ethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Uniqueness

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific structural features, such as the isopropyl group on the phenyl ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Biological Activity

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, with the CAS number 1374531-74-4, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N5O2C_{21}H_{27}N_{5}O_{2} with a molecular weight of 381.5 g/mol. The compound features a piperazine core, which is known for its pharmacological properties. The presence of the pyridine and carbonyl groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity. The triazole ring and sulfanyl group are hypothesized to play crucial roles in these interactions.
  • Cell Signaling Pathways : The compound is believed to influence various signaling pathways, potentially leading to apoptosis in cancer cells or modulation of immune responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria through mechanisms such as disruption of cell wall synthesis or interference with protein synthesis pathways .

Anticancer Potential

Studies have explored the anticancer potential of piperazine derivatives. For example, certain compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis . The specific mechanism by which this compound exerts its anticancer effects remains an area for further investigation.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Antimicrobial Study Compounds similar to this structure showed promising antibacterial activity against E. coli and S. aureus .
Cytotoxicity Assessment Derivatives displayed significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
Mechanism Exploration Investigations into enzyme inhibition revealed interactions with key metabolic pathways, underscoring the importance of further mechanistic studies .

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